eCF309

mTOR Selectivity Kinome Profiling

eCF309 (CAS: 2001571-40-8) is a cell-permeable, ATP-competitive mTOR inhibitor with an IC50 of 15 nM and >65-fold selectivity over PI3Kα (IC50=981 nM). Its exceptional kinome-wide selectivity (S-score(35%)=0.01 at 10 μM) makes it essential for deconvoluting mTOR-specific signaling from PI3K crosstalk—unlike dual inhibitors. Validated in patient-derived glioblastoma cells (GI50=65 nM) and ER+ breast cancer models (EC50=8.5 nM), eCF309 is the definitive chemical probe for precise mTOR pathway interrogation. For research use only; not for human or veterinary use.

Molecular Formula C18H21N7O3
Molecular Weight 383.4 g/mol
Cat. No. B607265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeCF309
SynonymseCF-309;  eCF 309;  eCF309;  ECF-309;  ECF 309;  ECF309.
Molecular FormulaC18H21N7O3
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
InChIKeyPSICWGWNIOOULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





eCF309 mTOR Inhibitor Procurement: Technical Specifications, Purity, and Research Applications


eCF309 (CAS: 2001571-40-8) is a synthetic organic compound and an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase [1]. It belongs to the pyrazolopyrimidine chemical class and is recognized as a potent, selective, and cell-permeable chemical probe for studying mTOR signaling pathways [2]. The compound exhibits low nanomolar potency in both in vitro and cellular assays, making it a valuable tool for research in oncology and related fields .

Why eCF309 Is Not Interchangeable: Evidence for Selecting a Verified mTOR Inhibitor


Substituting eCF309 with a generic mTOR inhibitor is not advisable without careful consideration of its quantifiable selectivity profile and validated cellular activity. Unlike many broad-spectrum or less-characterized kinase inhibitors, eCF309's utility is defined by its demonstrably high selectivity for mTOR over closely related lipid kinases like PI3Kα [1]. Furthermore, its performance in specific cellular contexts, such as inducing cell death in patient-derived glioblastoma cells, has been directly measured and differs from related analogs, making it essential for experiments where precise pathway dissection is required [2]. Procurement decisions should be guided by this specific evidence rather than assumptions of class equivalence.

eCF309 Quantified Differentiation: Kinase Selectivity, Cell Potency, and Comparative Efficacy Data


eCF309 mTOR Inhibition and Kinome-Wide Selectivity (S-Score) vs. Related Analogs

eCF309 demonstrates exceptional kinome-wide selectivity, quantified by an S-score (35%) of 0.01 when profiled at 10 µM, indicating minimal off-target interactions across a broad panel of kinases [1]. This profile is essential for a high-quality chemical probe, reducing the likelihood of confounding results due to off-target effects. The S-score is a composite metric based on the percentage of kinases inhibited above a defined threshold, providing a direct, quantitative comparison for selectivity.

mTOR Selectivity Kinome Profiling Chemical Probe

eCF309 Potency and Selectivity Over PI3Kα: A Direct Comparison with Analog eCF324

A direct head-to-head comparison from a screening campaign shows eCF309 is a highly selective mTOR inhibitor, with an IC50 of 15 nM for mTOR and 981 nM for PI3Kα, yielding a selectivity window of approximately 65-fold [1]. In contrast, its analog eCF324 is a dual PI3K/mTOR inhibitor with an IC50 of 1.8 nM for mTOR and 3.5 nM for PI3Kα, resulting in a selectivity window of only ~2-fold [1]. This quantitative data highlights the fundamental difference in target engagement profiles.

mTOR PI3K Selectivity Kinase Inhibition Assay

eCF309 Antiproliferative Activity in Glioma Cell Lines vs. Lead Compound eCF324

In a comparative study using U87 and T98 glioma cell lines, eCF309 and eCF324 were tested for their ability to inhibit cell viability. eCF324 was identified as the most potent compound, displaying EC50 values of 13 nM in U87 cells and 10 nM in T98 cells [1]. eCF309, while still potent, exhibited EC50 values in the range of 100–150 nM in these same cell lines [2]. This ~10-fold difference in cellular potency is a key differentiator between the selective mTOR inhibitor eCF309 and the more potent dual inhibitor eCF324.

Glioma Cell Viability Antiproliferative eCF324

eCF309 Activity in Patient-Derived Glioblastoma Cells: A Unique Phenotype of Cell Death

In patient-derived G317 glioblastoma cells, eCF309 exhibited a unique mode of action by inducing cell death, as opposed to just growth arrest [1]. This contrasts with its previously observed antiproliferative mode of action in breast and prostate cancer cells [2]. In these patient-derived cells, eCF309 demonstrated very potent activity with a GI50 value of 65 nM, providing direct evidence of mTOR's central role in promoting cell survival in this specific cancer context [1].

Patient-Derived Cells Glioblastoma Cell Death GI50

eCF309 Off-Target Profile at 10 µM: Identification of Secondary Kinase Interactions

Comprehensive kinome profiling at 10 µM shows eCF309 inhibited mTOR by 99% [1]. The only other wild-type kinases inhibited by >60% were DNA-PK (90%), PI3Kγ (85%), and DDR1 (77%) [1]. A more detailed analysis provided IC50 values for these and other potential off-targets: DNA-PK (320 nM), PI3Kγ (1,340 nM), and DDR1/2 (2,110 nM) [2]. This information is critical for interpreting complex cellular or in vivo data where these kinases may play a role.

Kinase Profiling Off-Target DNA-PK PI3Kγ DDR1

Validated Research Applications for eCF309: From Chemical Biology to Disease Modeling


High-Fidelity Chemical Probe for Dissecting mTOR-Specific Signaling

Utilize eCF309 as a high-quality chemical probe to specifically interrogate mTOR signaling pathways without confounding PI3K pathway inhibition. This is supported by its exceptional kinome-wide selectivity (S-score(35%) = 0.01) [1] and a >65-fold selectivity over PI3Kα, which has been directly compared to the dual inhibitor eCF324 [2]. This scenario is ideal for target validation studies where precise pathway mapping is required.

Comparative Studies to Deconvolute mTOR vs. PI3K/mTOR Pathway Inhibition

Employ eCF309 in parallel with the dual PI3K/mTOR inhibitor eCF324 to deconvolute the distinct biological contributions of selective mTOR inhibition versus combined pathway blockade. This experimental design is directly enabled by the quantifiable differences in their selectivity profiles (mTOR IC50: 15 nM vs. 1.8 nM; PI3Kα IC50: 981 nM vs. 3.5 nM) [2] and their differential effects on cell viability (e.g., in glioma cells) [3].

Investigating mTOR-Driven Survival in Patient-Derived Glioblastoma Models

Investigate mTOR's role in promoting cell survival and as a therapeutic target in glioblastoma using eCF309 in patient-derived cell models. This application is supported by data showing eCF309 induces cell death (not just growth arrest) in G317 patient-derived glioblastoma cells with a GI50 of 65 nM [2]. This provides a clinically relevant context for studying mTOR inhibition.

Validation of mTOR Dependency in Breast and Prostate Cancer Cell Lines

Assess the growth-inhibitory effects of selective mTOR inhibition in ER-positive breast cancer (e.g., MCF7 cells, EC50 = 8.5 nM) and prostate cancer models . This application leverages the compound's established potency in these cell lines to validate mTOR dependency and explore combination therapies where selective mTOR inhibition may be advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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